molecular formula C20H20O5 B1664708 8-Prenylnaringenin CAS No. 53846-50-7

8-Prenylnaringenin

Cat. No. B1664708
CAS RN: 53846-50-7
M. Wt: 340.4 g/mol
InChI Key: LPEPZZAVFJPLNZ-SFHVURJKSA-N
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Description

8-Prenylnaringenin (8-PN), also known as flavaprenin, hopein, or sophoraflavanone B, is a prenylflavonoid phytoestrogen . It is reported to be the most estrogenic phytoestrogen known . The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ, and it acts as a full agonist of ERα . It is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former .


Synthesis Analysis

An efficient synthesis of 8-PN has been reported by europium (III)-catalyzed Claisen rearrangement . Another synthesis method involves the use of magnesium iodide etherate .


Molecular Structure Analysis

The molecular formula of 8-PN is C20H20O5 . It has a molar mass of 340.4 g/mol . The IUPAC name is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one .


Chemical Reactions Analysis

8-PN has been shown to counteract STZ-induced β-cell apoptosis by inhibiting macrophage infiltration into the pancreas and subsequent cytokine-induced NF-κB and MAPK activations .


Physical And Chemical Properties Analysis

8-PN is a potent phytoestrogen, and thus, became the topic of active research . It is a potent phytoestrogen from hops .

Scientific Research Applications

8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops and other plants . It’s known to be one of the most potent phytoestrogens in vitro . Here are some of its known applications:

  • Menopause Treatment

    • Summary : 8-PN has been studied for its potential to treat menopausal and post-menopausal symptoms, which occur due to a decline in hormone levels in women .
    • Results : Clinical examinations have shown promising results, with 8-PN potentially helping to alleviate menopausal symptoms .
  • Bone-Resorption Prevention

    • Summary : 8-PN has been assessed for its potential to prevent bone-resorption .
  • Tumor Growth Inhibition

    • Summary : Research has been conducted into the potential of 8-PN to inhibit tumor growth .
  • Estrogenic Activity

    • Summary : 8-PN is known to be one of the most potent phytoestrogens in vitro . It has similar effects to those of estradiol, but it is considerably less potent in comparison .
    • Results : 8-PN has been shown to induce the secretion of prolactin and increase other estrogenic responses .
  • Anticancer Properties

    • Summary : In vitro studies have suggested that 8-PN and its synthetic derivatives may have anticancer properties .
  • Enhancement of GABA A Receptor Activity

    • Summary : A radioligand binding study showed enhancements in GABA A receptor activity by 8-PN .
  • Preservation of Bone Density

    • Summary : 8-PN has been shown to preserve bone density .
  • Reduction of Hot Flashes

    • Summary : 8-PN has been demonstrated to reduce hot flashes .
  • Induction of Prolactin Secretion

    • Summary : 8-PN induces the secretion of prolactin .
  • Summary : 8-PN has been found to adversely affect male sperm .
  • Summary : A radioligand binding study showed enhancements in GABA A receptor activity by 8-PN .
  • Summary : 8-PN has been found to possess antigonadotropic properties .

Safety And Hazards

8-PN is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZZAVFJPLNZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333083
Record name 8-Prenylnaringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prenylnaringenin

CAS RN

53846-50-7
Record name (-)-8-Prenylnaringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53846-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Prenylnaringenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053846507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Prenylnaringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PRENYLNARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L872SZR8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,470
Citations
S Milligan, J Kalita, V Pocock, A Heyerick… - Reproduction …, 2002 - academia.edu
… exposure of women to 8-prenylnaringenin from a number of … In view of such exposure of humans to 8-prenylnaringenin … of 8prenylnaringenin to the two isoforms of the oestrogen …
Number of citations: 270 www.academia.edu
K Štulíková, M Karabín, J Nešpor, P Dostálek - Molecules, 2018 - mdpi.com
Hop (Humulus lupulus L.), as a key ingredient for beer brewing, is also a source of many biologically active molecules. A notable compound, 8-prenylnaringenin (8-PN), structurally …
Number of citations: 85 www.mdpi.com
R Pohjanvirta, A Nasri - International Journal of Molecular Sciences, 2022 - mdpi.com
8-prenylnaringenin (8-PN) is a prenylated flavonoid, occurring, in particular, in hop, but also in other plants. It has proven to be one of the most potent phytoestrogens in vitro known to …
Number of citations: 10 www.mdpi.com
SR Milligan, JC Kalita, V Pocock… - The journal of …, 2000 - academic.oup.com
… 8prenylnaringenin also shows strong affinity for ERB as well as for ERot (10), suggesting that 8-prenylnaringenin … In addition to the estrogenic activity of 8-prenylnaringenin, a number of …
Number of citations: 352 academic.oup.com
M Rad, M Hümpel, O Schaefer… - British Journal of …, 2006 - Wiley Online Library
Aims Pre‐clinical data suggest that the racemic phyto‐oestrogen 8‐prenylnaringenin (8‐PN) may have beneficial effects in postmenopausal women and may become an alternative to …
Number of citations: 117 bpspubs.onlinelibrary.wiley.com
MS Pepper, SJ Hazel, M Hümpel… - Journal of cellular …, 2004 - Wiley Online Library
… 8-Prenylnaringenin is a recently discovered phytoestrogen. … , we demonstrate that 8-prenylnaringenin inhibits angiogenesis … The inhibitory effects of 8-prenylnaringenin were found to be …
Number of citations: 90 onlinelibrary.wiley.com
S Possemiers, A Heyerick, V Robbens… - Journal of Agricultural …, 2005 - ACS Publications
Hop, an essential ingredient in most beers, contains a number of prenylflavonoids, among which 8-prenylnaringenin (8-PN) would be the most potent phytoestrogen currently known. …
Number of citations: 218 pubs.acs.org
R Costa, I Rodrigues, L Guardão… - The Journal of nutritional …, 2017 - Elsevier
Type 2 diabetes mellitus (T2DM) is a chronic disease characterized by metabolic disturbances in specific tissues. The present work aimed to analyze the effects of xanthohumol (XN) …
Number of citations: 66 www.sciencedirect.com
K Sasaki, K Mito, K Ohara, H Yamamoto… - Plant …, 2008 - academic.oup.com
… The ectopic expression of SfN8DT-1 in Arabidopsis thaliana resulted in the formation of prenylated apigenin, quercetin, and kaempferol, as well as 8-prenylnaringenin. SfN8DT-1 …
Number of citations: 163 academic.oup.com
J Christoffel, G Rimoldi, W Wuttke - Journal of Endocrinology, 2006 - joe.bioscientifica.com
Phytoestrogens are increasingly consumed in artificially high doses as herbal preparations and nutritional supplements. The flavanone 8-prenylnaringenin (8PN) is a potent …
Number of citations: 77 joe.bioscientifica.com

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